(S)-N-(tert-Butyl)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
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Overview
Description
(S)-N-(tert-Butyl)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl group, a piperidin-3-yl group, and an indazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(tert-Butyl)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide typically involves multiple steps, including the formation of the indazole ring and the introduction of the tert-butyl and piperidin-3-yl groups. Common synthetic routes may involve:
Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Piperidin-3-yl Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the aromatic ring.
Addition of the tert-Butyl Group: This can be done using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(tert-Butyl)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-N-(tert-Butyl)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(tert-Butyl)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(tert-Butyl)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
- tert-Butyl piperidin-3-ylcarbamate
- S-Piperidin-3-ylMethyl-carbaMic acid tert-butyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups and its indazole ring structure
Properties
Molecular Formula |
C23H28N4O |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide |
InChI |
InChI=1S/C23H28N4O/c1-23(2,3)25-22(28)20-8-4-6-18-15-27(26-21(18)20)19-11-9-16(10-12-19)17-7-5-13-24-14-17/h4,6,8-12,15,17,24H,5,7,13-14H2,1-3H3,(H,25,28)/t17-/m1/s1 |
InChI Key |
ZWVFDEIRRAWULJ-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=CN(N=C21)C3=CC=C(C=C3)[C@@H]4CCCNC4 |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=CN(N=C21)C3=CC=C(C=C3)C4CCCNC4 |
Origin of Product |
United States |
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